1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is a chemical compound with the molecular formula CHBr and a molecular weight of 233.19 g/mol. This compound features a cyclohexane ring substituted with a bromomethyl group and a tert-butyl group, making it an interesting candidate for various chemical applications. The compound is recognized for its unique structural properties that contribute to its reactivity and potential biological activities. Its CAS number is 92368-33-7, and it is often used in organic synthesis and as an intermediate in pharmaceutical chemistry .
The presence of the bromomethyl group in 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane makes it susceptible to nucleophilic substitution reactions. Common reactions include:
These reactions highlight the compound's versatility as a building block in organic synthesis.
Synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane can be accomplished through several methods:
These methods provide various pathways to synthesize the compound depending on available starting materials and desired yields.
1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane serves multiple roles in different fields:
Interaction studies involving 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic applications. Research on similar compounds indicates potential interactions with enzymes or receptors, which could inform future pharmacological studies.
Several compounds share structural similarities with 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane. Here are some notable examples:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 4-tert-Butylbenzyl Bromide | 18880-00-7 | Contains a tert-butyl group and benzyl structure | High |
| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Ester functional group with bromomethyl substitution | Moderate |
| tert-Butyl 4-(bromomethyl)benzoate | 108052-76-2 | Similar structure with an ester linkage | Moderate |
| Methyl 3-(bromomethyl)benzoate | 1129-28-8 | Bromomethyl substitution on a methyl benzoate | Moderate |
The uniqueness of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane lies in its cyclohexane framework combined with both bromomethyl and tert-butyl substituents. This combination provides distinct chemical reactivity profiles compared to other similar compounds, particularly in terms of steric effects and electronic properties that influence its reactivity and potential applications.
Alkylated cyclohexanes are pivotal in synthetic organic chemistry, serving as intermediates in pharmaceuticals, agrochemicals, and materials science. Their rigid cyclohexane ring provides a stable scaffold for functionalization, enabling precise control over stereoelectronic properties. For instance, trans-4-alkyl cyclohexyl derivatives have been extensively studied for their polarizability anisotropies and order parameters in liquid crystalline phases. The introduction of substituents such as bromomethyl and tert-butyl groups significantly alters molecular conformation and reactivity.
The tert-butyl group, with its high A-value of 4.9 kcal/mol, imposes substantial steric hindrance, favoring equatorial positioning to minimize 1,3-diaxial interactions. Conversely, the bromomethyl group introduces both steric bulk and electrophilic character, enabling nucleophilic substitution reactions. Such functionalized cyclohexanes are integral to natural product synthesis, as demonstrated by Ferrier’s carbocyclization reaction, which converts aldohexoses into chiral cyclohexanones for applications in hygromycin A and lycoricidine syntheses.
The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is rooted in advancements in alkylation and functionalization methodologies. While its specific discovery remains undocumented in public literature, its structural motifs align with innovations in zeolite-catalyzed alkylation and carbene-mediated C–H functionalization. For example, in situ NMR studies of phenol alkylation with cyclohexanol derivatives revealed mechanistic insights into electrophile generation and steric constraints, which likely informed the design of multifunctional cyclohexanes.
Early work on cyclohexane derivatives emphasized their role as solvents and intermediates, but recent focus has shifted toward stereoselective transformations. The compound’s synthesis probably leverages mercury(II)-catalyzed cyclizations or dirhodium-carbene insertions, methods that enable precise site- and stereocontrol.
The bromomethyl moiety (–CH2Br) is a versatile electrophile, facilitating SN2 reactions with nucleophiles such as amines or thiols. Its polarizability anisotropy (Δα ≈ 1.5–2.0 ų) enhances dipole-dipole interactions, influencing crystallization behavior. In cyclohexane systems, axial bromomethyl groups exhibit higher reactivity due to reduced steric shielding, as observed in alkylation studies.
The tert-butyl group (–C(CH3)3) exemplifies steric dominance, with an A-value of 4.9 kcal/mol. Its equatorial preference minimizes gauche interactions, stabilizing chair conformations. This bulk also shields adjacent reactive sites, enabling selective functionalization. For instance, desymmetrization of tert-butylcyclohexanes via dirhodium catalysts achieves site-selective C–H insertion, a strategy applicable to synthesizing enantiomerically pure derivatives.
Current research on 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane focuses on three axes:
Stereoselective Functionalization
Leveraging dirhodium catalysts, researchers aim to achieve site- and stereoselective C–H functionalization, bypassing traditional directing groups. This approach could yield enantiopure intermediates for antiviral or antitumor agents.
Catalytic Alkylation Mechanisms
Studies using magic-angle spinning NMR probe the role of acid sites in zeolite-catalyzed alkylation, optimizing conditions for tert-butyl and bromomethyl group installation.
Natural Product SynthesisBuilding on Ferrier’s carbocyclization, chiral cyclohexane units are incorporated into complex alkaloids and polyketides, with bromomethyl groups serving as latent alkylation sites.